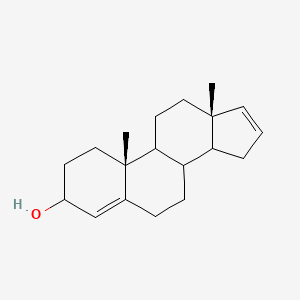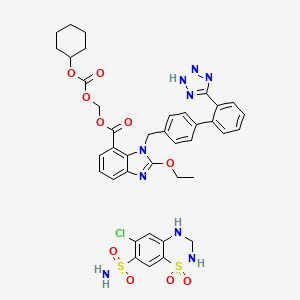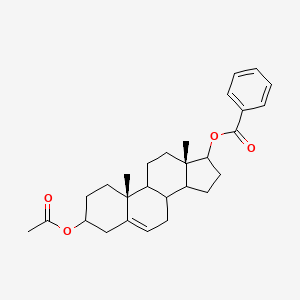
Androstenediol-3-acetate-17-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstenediol-3-acetate-17-benzoate is a synthetic derivative of androstenediol, a naturally occurring androstane steroid. This compound is characterized by the presence of acetate and benzoate ester groups at the 3 and 17 positions, respectively. It is a white or off-white crystalline solid that is soluble in alcohol and ester solvents but has low solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androstenediol-3-acetate-17-benzoate typically involves the esterification of androstenediol-3-acetate with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Material: Androstenediol-3-acetate
Reagent: Benzoyl chloride
Catalyst: Pyridine
Reaction Conditions: The reaction is typically conducted at room temperature under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Androstenediol-3-acetate-17-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of androstenediol.
Substitution: Formation of substituted androstenediol derivatives.
Wissenschaftliche Forschungsanwendungen
Androstenediol-3-acetate-17-benzoate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Androstenediol-3-acetate-17-benzoate involves its conversion to active metabolites in the body. It is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group, and it is further converted to testosterone by the oxidation of the 3-beta hydroxyl group . This compound exerts its effects by binding to androgen and estrogen receptors, influencing various physiological processes such as immune response and hormonal balance .
Vergleich Mit ähnlichen Verbindungen
Androstenediol-3-acetate-17-benzoate is structurally related to other androstane steroids such as:
Androstenediol: A naturally occurring steroid with similar hormonal activity.
Androstenedione: A precursor to testosterone and estrone, with higher androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol and other steroids, with significant estrogenic activity.
The uniqueness of this compound lies in its esterified form, which may influence its solubility, stability, and bioavailability compared to its non-esterified counterparts.
Eigenschaften
Molekularformel |
C28H36O4 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
[(10R,13S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21?,22?,23?,24?,25?,27-,28-/m0/s1 |
InChI-Schlüssel |
JVRUDYNTKOCRNP-LATSPRILSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


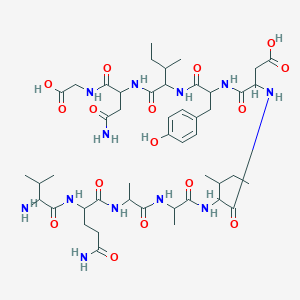
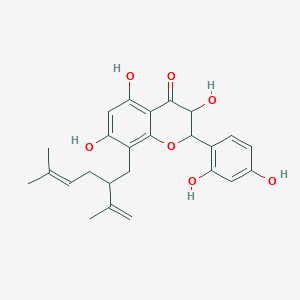
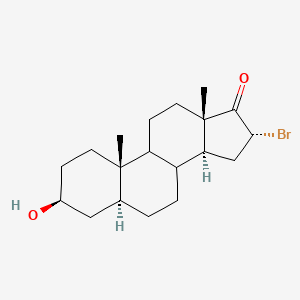
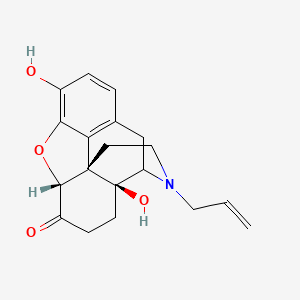

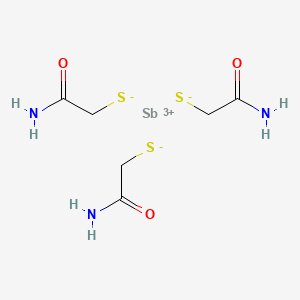
![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)

![(1R,4S,5'R,6'R,10S,11R,12R,14R,15R,16S,18R,19S,20R,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione](/img/structure/B10858119.png)
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)

